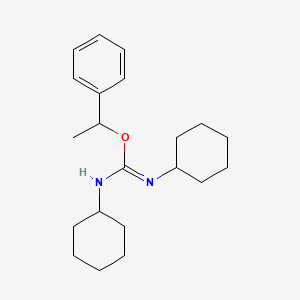
Lithium (diphenylphosphorothioyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (diphenylphosphorothioyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a diphenylphosphorothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (diphenylphosphorothioyl)methanide typically involves the reaction of diphenylphosphorothioyl chloride with a lithium reagent. One common method is to react diphenylphosphorothioyl chloride with lithium methanide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (diphenylphosphorothioyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds as substrates.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphorothioylmethanide compounds.
Applications De Recherche Scientifique
Lithium (diphenylphosphorothioyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Lithium (diphenylphosphorothioyl)methanide involves its ability to act as a nucleophile, participating in various chemical reactions. The lithium atom enhances the nucleophilicity of the methanide group, allowing it to readily attack electrophilic centers. This property is exploited in synthetic chemistry to form new bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium (diphenylphosphinyl)methanide
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylphosphorodithioyl)methanide
Uniqueness
Lithium (diphenylphosphorothioyl)methanide is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
52101-86-7 |
|---|---|
Formule moléculaire |
C13H12LiPS |
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
lithium;methanidyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12PS.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
Clé InChI |
WRFDKPBPRIVASS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


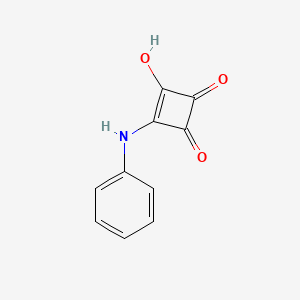

![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
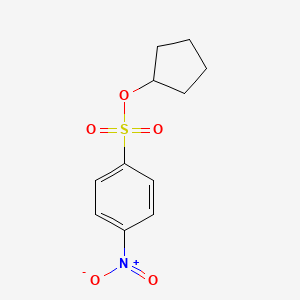
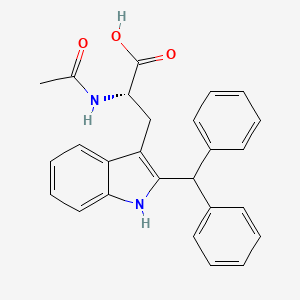

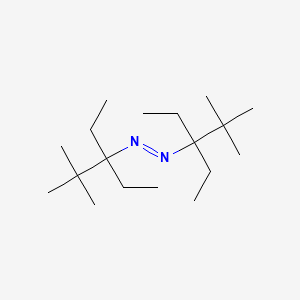

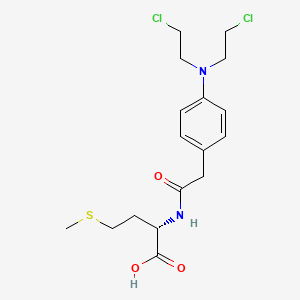



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
